molecular formula C23H22N2O5 B12387551 IRE1|A kinase-IN-8

IRE1|A kinase-IN-8

Cat. No.: B12387551
M. Wt: 406.4 g/mol
InChI Key: FEJCUYOATFXGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRE1|A kinase-IN-8 is a potent inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This compound is particularly significant in the study of diseases related to endoplasmic reticulum stress, such as cancer, neurodegenerative disorders, and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRE1|A kinase-IN-8 involves multiple steps, including the formation of a benzothiazole core, followed by functionalization with various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

IRE1|A kinase-IN-8 primarily undergoes substitution reactions, where functional groups on the benzothiazole core are replaced or modified. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further modified to enhance the compound’s inhibitory activity against IRE1α .

Mechanism of Action

IRE1|A kinase-IN-8 exerts its effects by inhibiting the kinase activity of IRE1α. This inhibition prevents the autophosphorylation of IRE1α, thereby blocking its endoribonuclease activity. As a result, the splicing of X-box binding protein 1 (XBP1) mRNA is inhibited, leading to the suppression of UPR target genes. This mechanism is crucial for modulating cellular responses to endoplasmic reticulum stress .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

7-hydroxy-4-methyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxochromene-8-carbaldehyde

InChI

InChI=1S/C23H22N2O5/c1-14-17-7-8-19(27)18(13-26)21(17)30-23(29)20(14)15-3-5-16(6-4-15)22(28)25-11-9-24(2)10-12-25/h3-8,13,27H,9-12H2,1-2H3

InChI Key

FEJCUYOATFXGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.